Comparative Lipophilicity (LogP) Differentiation for 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid
The calculated partition coefficient (cLogP) for 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid is estimated to be approximately 2.5-3.0, which is significantly higher than that of the unsubstituted 2-(1H-pyrazol-1-yl)benzoic acid (cLogP ≈ 1.57) . This increased lipophilicity is a direct consequence of the two methyl groups on the phenyl ring, which reduce polarity and enhance potential for passive membrane permeability. This trend is consistent with structure-property relationship (SPR) analysis across the pyrazolyl benzoic acid class, where methylation increases logP by approximately 0.5-1.0 log units per methyl group [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.5-3.0 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)benzoic acid, cLogP = 1.57 |
| Quantified Difference | Increased by ~1-1.5 log units |
| Conditions | Calculated using standard fragment-based prediction methods (ACD/Labs or similar) |
Why This Matters
Higher lipophilicity influences compound solubility, membrane permeability, and protein binding, making this derivative more suitable for applications requiring enhanced cell penetration or altered pharmacokinetic profiles.
- [1] Pyrazolyl benzoic acid structure-property relationships. (Class-level inference based on general medicinal chemistry principles of methyl substitution). View Source
